![molecular formula C19H19N3O4 B2810323 Ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate CAS No. 1808089-27-1](/img/structure/B2810323.png)
Ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate (EPBPC) is a novel small molecule that has been developed to target a wide range of biological activities. EPBPC is a 4-substituted pyridine-3-carbonylhydrazone that has been used in a variety of scientific research applications, including in vivo and in vitro studies. EPBPC has a distinct pharmacodynamic profile, making it an attractive candidate for further research and development.
Applications De Recherche Scientifique
Crystal Structure Analysis
- The crystal structure of related compounds, such as ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, shows molecular interactions generating a supramolecular layer, providing insights into molecular arrangement and interactions in the crystal lattice (Flores et al., 2014).
Synthesis and Reactivity
- The synthesis of some heterocyclic systems involving related compounds like ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-4-oxobut-2-enoate showcases the reactivity and potential in forming complex molecular structures (Malzogu et al., 2000).
Pharmacological Properties
- Derivatives such as (E)-ethyl 4-(2-(thiofen-2-ylmethylene)hydrazinyl)benzoate have shown interesting pharmacological properties, and their crystal structure analysis reveals significant interactions like hydrogen bonds and π-interactions, hinting at their potential biological activity (Morales-Toyo et al., 2013).
Nonlinear Optical Properties
- The third-order nonlinear optical properties of hydrazone derivatives, including ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene)hydrazinyl)-5-nitrobenzoate, indicate potential applications in photonic devices due to significant optical limiting and high nonlinear optical behavior (Nair et al., 2022).
Antimicrobial Activity
- Arylazopyrazole pyrimidone clubbed heterocyclic compounds, synthesized from ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate, exhibit antimicrobial activity against various bacteria and fungi, suggesting the potential of related structures in developing new antimicrobial agents (Sarvaiya et al., 2019).
Mécanisme D'action
Target of Action
Ethyl LipotF, also known as Ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate, is a selective inhibitor of the Fat Mass and Obesity-associated Protein (FTO) . FTO is an enzyme that plays a crucial role in energy homeostasis and lipid metabolism.
Mode of Action
Ethyl LipotF interacts with FTO by inhibiting its enzymatic activity . This inhibition leads to an increase in the levels of N6-methyladenosine (m6A) , a modification of RNA that plays a role in the post-transcriptional regulation of gene expression .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl LipotF is the m6A pathway . By inhibiting FTO, Ethyl LipotF increases the levels of m6A in RNA. This can lead to changes in the stability, splicing, and translation of m6A-modified RNAs, thereby affecting the expression of genes regulated by m6A.
Pharmacokinetics
It is soluble in ethanol and dmso , which suggests that it could be administered in a solution of these solvents. The compound’s bioavailability, distribution, metabolism, and excretion would need to be determined through further studies.
Result of Action
The inhibition of FTO by Ethyl LipotF and the subsequent increase in m6A levels can lead to changes in gene expression . These changes can have various effects at the molecular and cellular levels, depending on the specific genes that are regulated by m6A.
Propriétés
IUPAC Name |
ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-2-26-18(24)9-8-17(23)21-22-19(25)16-13-20-11-10-15(16)12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,21,23)(H,22,25)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKLGMSFWAEOPR-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NNC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NNC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl LipotF | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2810240.png)
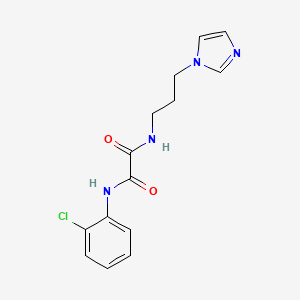
![3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol](/img/structure/B2810242.png)


![4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2810248.png)
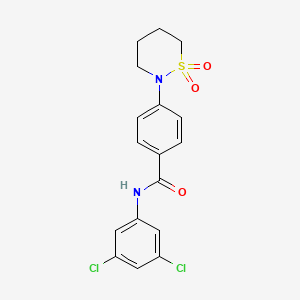
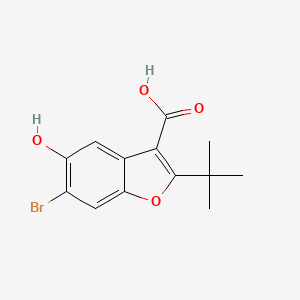

![5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2810257.png)
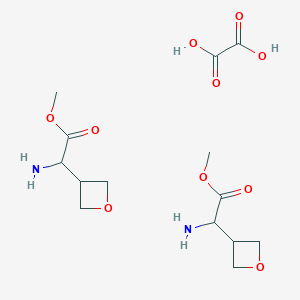

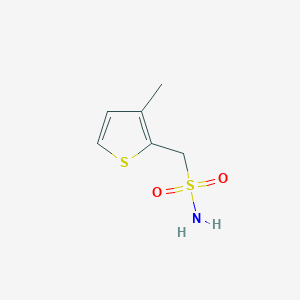
![2-(6-Cyclobutylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2810263.png)